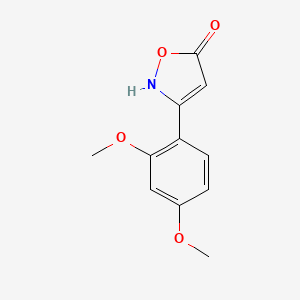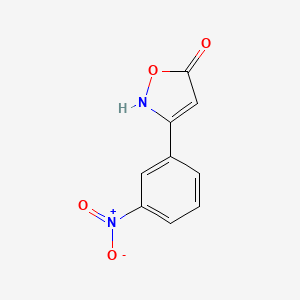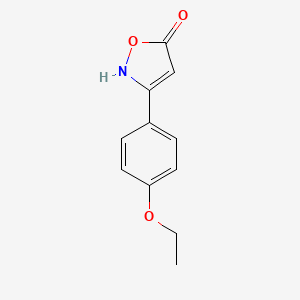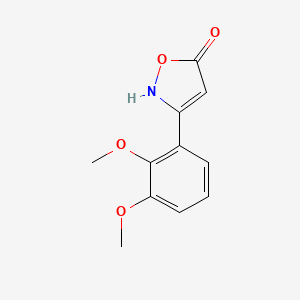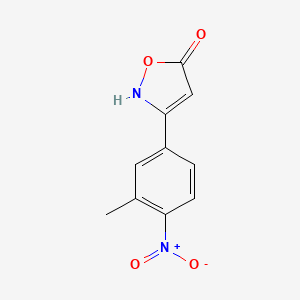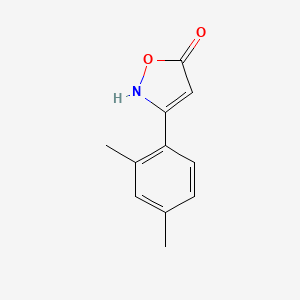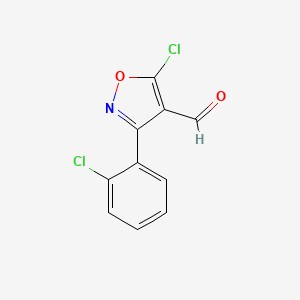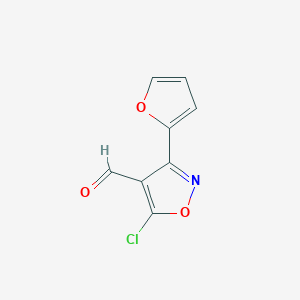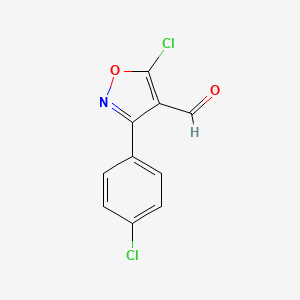
5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde (5-CPCO) is a heterocyclic aldehyde that has been studied extensively for its potential applications in the scientific research field. It is a compound of interest due to its unique properties and potential to be used as a starting point for a variety of synthetic pathways. 5-CPCO has been found to have a variety of biochemical and physiological effects, making it an important compound for further research and development.
Aplicaciones Científicas De Investigación
Environmental Impact Assessment
Research into chlorophenols, compounds structurally related to 5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde, has shown that these substances can have moderate to considerable toxic effects on both mammalian and aquatic life. The persistence of these compounds in the environment can vary, influenced by factors such as the presence of adapted microflora capable of biodegrading them. However, bioaccumulation is generally expected to be low, despite their strong organoleptic effects (Krijgsheld & Gen, 1986).
Synthesis and Chemical Properties
The synthesis and transformation of azole derivatives, including oxazoles, have been extensively reviewed, highlighting their chemical and biological properties. These compounds are part of a broader class of molecules that include natural molecules and synthetic drugs, characterized by their diverse activity profiles, such as insectoacaricidal and antihypertensive effects (Abdurakhmanova et al., 2018). Another study discusses the synthesis of oxazolone derivatives, emphasizing their significant biological and medicinal properties, and their role as intermediates for synthesizing numerous heterocycles (Laroum et al., 2019).
Environmental Remediation
The application of redox mediators in the treatment of organic pollutants using oxidoreductive enzymes presents a promising approach for the remediation of recalcitrant compounds in wastewater. This method has shown enhanced efficiency and a broader range of substrate degradation, highlighting the potential of enzyme-redox mediator systems in environmental remediation efforts (Husain & Husain, 2007).
Biological Significance
The biological features of triazole derivatives, which share a core structure with oxazoles, have been explored for their antimicrobial, antifungal, and antioxidant activities. These studies underscore the therapeutic potential of these compounds and the ongoing need for research into their pharmacological applications (Ohloblina, 2022).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology and the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . These interactions can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can lead to changes in cellular processes and potentially contribute to the treatment of various disorders .
Result of Action
Indole derivatives are known to have various biological activities, which suggest that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-3-1-6(2-4-7)9-8(5-14)10(12)15-13-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQQRCKURWTONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

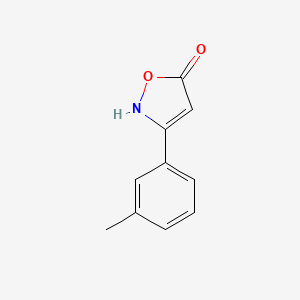
![3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine](/img/structure/B6346033.png)
